
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol is a fluorinated organic compound known for its unique chemical properties. This compound features two hexafluoroisopropanol groups attached to a benzene ring, making it highly resistant to oxidation and reduction. Its structure contributes to its stability and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diol (resorcinol) and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid.
Procedure: Hexafluoroacetone is added dropwise to a solution of resorcinol in an appropriate solvent (e.g., dichloromethane) at low temperatures to control the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
化学反应分析
Types of Reactions
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation due to the electron-withdrawing effects of the hexafluoroisopropanol groups.
Reduction: Similar to oxidation, the compound’s structure makes it resistant to reduction.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl groups on the benzene ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically ineffective due to the compound’s stability.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are also generally ineffective.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of the compound.
科学研究应用
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological systems.
Medicine: Its unique properties are explored for potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
作用机制
The mechanism by which 4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hexafluoroisopropanol groups enhance its ability to form strong hydrogen bonds, which can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
4,4’-(1,1,1,3,3,3-Hexafluoro-2,2-propanediyl)diphenol: Another fluorinated compound with similar stability and reactivity.
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used in various chemical reactions.
Uniqueness
4,6-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol is unique due to its dual hexafluoroisopropanol groups, which provide enhanced stability and resistance to chemical reactions compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and stability.
属性
分子式 |
C12H6F12O4 |
|---|---|
分子量 |
442.15 g/mol |
IUPAC 名称 |
4,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C12H6F12O4/c13-9(14,15)7(27,10(16,17)18)3-1-4(6(26)2-5(3)25)8(28,11(19,20)21)12(22,23)24/h1-2,25-28H |
InChI 键 |
TXFXXEJWUDKWKN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1C(C(F)(F)F)(C(F)(F)F)O)O)O)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11643532.png)

![methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11643551.png)
![5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11643553.png)
![propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11643555.png)
methanone](/img/structure/B11643558.png)
![2-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11643559.png)
![1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11643567.png)
![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643569.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11643571.png)
![ethyl 4-({(1Z)-8-methoxy-4,4-dimethyl-5-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}amino)benzoate](/img/structure/B11643578.png)
![2-hydroxy-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11643586.png)

![(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11643602.png)
